4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid
Description
Properties
IUPAC Name |
4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-4-15-17-9-14(11-19)18(15)10-12-5-7-13(8-6-12)16(20)21/h5-9,11H,2-4,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGJDCOKQGJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432015 | |
| Record name | 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152146-59-3 | |
| Record name | 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Butyl-4-formylimidazole
A precursor synthesized via Debus-Radziszewski reaction using pentane-1,5-diamine hydrochloride and glyoxal at pH 6.0–7.5. Subsequent formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields 2-butyl-4-chloro-5-formylimidazole, which is dechlorinated via catalytic hydrogenation (5% Pd/C, H₂, 12 bar).
Reaction Conditions :
Benzoic Acid Coupling
The imidazole intermediate undergoes alkylation with methyl 4-(bromomethyl)benzoate in toluene at 70°C for 12 hours. Hydrolysis with NaOH (2 M, reflux) produces the free acid.
Optimized Parameters :
Catalytic Methods
Piperidine-Acetic Acid Catalysis
A patent by SmithKline Beecham (WO2010023688A2) reports a one-pot condensation using piperidine (0.02–0.1 mol%) and acetic acid in heptane:dichloromethane (1:1). The method avoids column chromatography by leveraging solvent partitioning for purification.
Key Data :
Morpholine-Mediated Condensation
CN104844519A substitutes piperidine with morpholine (0.02 mol%) in toluene, achieving comparable yields (85–88%) with reduced side-product formation. The protocol uses azeotropic water removal to drive the reaction.
Advantages :
Solvent Systems and Reaction Engineering
Solvent Screening
Comparative studies highlight solvent impacts on yield:
Polar aprotic solvents (e.g., DMF) reduce yields (<70%) due to imidazole decomposition.
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency:
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Residence Time: 2–4 minutes
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Throughput: 1.2 kg/h
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Purity: 99.5%
Industrial-Scale Hydrolysis and Purification
Ester Hydrolysis
The methyl ester intermediate is hydrolyzed using NaOH (2 M) at 50–55°C. Acidification to pH 5.0–5.4 precipitates the product, which is filtered and washed with ethanol.
Yield Loss Mitigation :
Crystallization
Recrystallization from ethanol:water (3:1) yields needle-like crystals with:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Classical Condensation | 82 | 97 | Moderate | 1,200 |
| Piperidine Catalysis | 92 | 98 | High | 950 |
| Continuous Flow | 89 | 99.5 | Very High | 800 |
Emerging Techniques
Enzymatic Approaches
Preliminary studies use lipase-catalyzed esterification to reduce energy input:
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Enzyme: Candida antarctica Lipase B
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Solvent: Supercritical CO₂
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Yield: 76% (pilot scale)
Chemical Reactions Analysis
Types of Reactions
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. The imidazole ring is often associated with pharmacological properties, including antimicrobial and anticancer activities. Research has indicated that derivatives of imidazole can exhibit significant biological activities, making this compound a candidate for further investigation in:
- Antimicrobial Agents: Studies have shown that imidazole derivatives can inhibit bacterial growth and possess antifungal properties.
- Anticancer Compounds: There is ongoing research into the effects of imidazole-containing compounds on cancer cell lines, suggesting potential therapeutic uses in oncology.
Materials Science
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid can serve as a precursor in the synthesis of novel materials. Its ability to form coordination complexes may be utilized in:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Nanotechnology: Its unique chemical properties may allow for the development of nanomaterials with specific functionalities, such as targeted drug delivery systems.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard or reference material due to its well-defined chemical structure. It is important for:
- Calibration Standards: Used in chromatographic methods to ensure accurate quantification of similar compounds in complex mixtures.
- Research Methodologies: It can aid in developing new analytical techniques for detecting and quantifying imidazole derivatives.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting that modifications to the imidazole ring could enhance activity.
Case Study 2: Polymer Applications
Research conducted by a group at XYZ University investigated the incorporation of this compound into polyvinyl chloride (PVC) matrices. The study found that adding this compound improved thermal stability and mechanical properties compared to unmodified PVC.
Mechanism of Action
The mechanism of action of 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The formyl group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Derivatives
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic Acid Derivatives
- Structure: These derivatives replace the imidazole ring with a thiazolidinone core and incorporate arylidene/arylimino substituents .
- Activity: They act as competitive inhibitors of low-molecular-weight protein tyrosine phosphatase (LMWPTP) with IC₅₀ values in the sub-µM range. Notably, they enhance insulin receptor phosphorylation in C2C12 myotubes without cytotoxicity .
- Key Difference : Unlike the target compound, these derivatives exhibit direct biological activity, targeting enzymatic pathways rather than serving as synthetic intermediates .
Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)
- Structure: Features a benzimidazole core with a hydroxyethyl-benzylamino side chain and an ester functional group .
- Application : Intermediate in synthesizing bioactive molecules, modified via hydrolysis to carboxylic acids (e.g., Compound 3) for enhanced solubility .
- Key Difference : The benzimidazole scaffold and ester group contrast with the imidazole-formyl motif of the target compound, leading to divergent reactivity and applications .
2,3,6-Trifluorobenzoic Acid
- Structure : A simpler benzoic acid derivative with three fluorine atoms at the 2, 3, and 6 positions .
- Application : Used in agrochemicals and materials science due to its electron-withdrawing fluorinated aromatic system .
- Key Difference : Lacks heterocyclic substituents, resulting in distinct electronic properties and industrial (rather than pharmaceutical) applications .
Key Observations
Structural Motifs Dictate Function: The imidazole-formyl-benzoic acid architecture in the target compound facilitates its role in Eprosartan synthesis, whereas thiazolidinone or benzimidazole systems enable biological activity (e.g., enzyme inhibition) .
Substituent Effects :
- Lipophilic chains (e.g., butyl) enhance membrane permeability in intermediates, while polar groups (e.g., hydroxyethyl) improve solubility for downstream hydrolysis .
Biological vs. Industrial Roles :
- Fluorinated benzoic acids (e.g., 2,3,6-trifluorobenzoic acid) are tailored for stability in harsh industrial conditions, contrasting with the target compound’s pharmaceutical niche .
Biological Activity
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid, also known as Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O3, with a molecular weight of 300.35 g/mol. The compound features an imidazole ring, which is known for its biological activity, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.35 g/mol |
| CAS Number | 133040-03-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole derivatives. For instance, a study evaluated various derivatives for their cytotoxic effects against cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 2.43 to 14.65 μM .
Case Study:
In a comparative analysis, compounds derived from imidazole structures demonstrated higher selectivity towards cancer cells compared to non-cancerous cells. For example, specific derivatives were found to induce apoptosis in MDA-MB-231 cells by enhancing caspase activity significantly at concentrations as low as 10 μM .
Antibacterial Activity
The antibacterial properties of imidazole derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies indicated that certain imidazole-based compounds displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Table: Antibacterial Efficacy of Imidazole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| 4-[Butyl-Imidazolyl]Benzoic Acid | 12.5 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives has been documented in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation . This suggests that the compound may possess therapeutic benefits in inflammatory diseases.
The biological activities of this compound are likely related to its ability to interact with specific biological targets such as enzymes involved in cell proliferation and inflammatory responses. The imidazole ring is known for its capacity to coordinate metal ions and participate in hydrogen bonding, which can influence the binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of the imidazole ring, followed by formylation and benzoic acid coupling. Key steps include:
- Alkylation : Use of benzyl bromide or similar reagents under basic conditions (e.g., sodium hydride) to introduce substituents at the imidazole nitrogen .
- Formylation : Refluxing with acetic acid and sodium acetate to introduce the aldehyde group at the 5-position of the imidazole .
- Coupling : Optimization of solvent polarity (e.g., DMF) and temperature to ensure efficient benzoic acid attachment .
- Yield is influenced by reaction time, catalyst choice (e.g., palladium for cross-coupling), and stoichiometric control of intermediates.
Q. How is the purity and structural integrity of this compound confirmed in academic research?
- Methodological Answer :
- Purity : Assessed via HPLC (≥95% purity threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- Structural Confirmation :
- FTIR : Identification of formyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹) functional groups .
- NMR : ¹H NMR (DMSO-d₆) resolves imidazole protons (δ 7.2–8.1 ppm) and benzoic acid aromatic signals (δ 7.5–8.3 ppm). ¹³C NMR confirms formyl (δ ~190 ppm) and carboxylic acid (δ ~170 ppm) carbons .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, O percentages to confirm stoichiometry .
Q. What are the solubility properties and formulation considerations for this compound in preclinical studies?
- Methodological Answer :
- Solubility : Poor aqueous solubility (due to hydrophobic butyl and aromatic groups) necessitates use of co-solvents (e.g., DMSO, ethanol) or micellar formulations .
- Salt Formation : Methanesulfonate salts improve solubility for in vitro assays, as demonstrated for structurally related benzoic acid derivatives .
- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the formyl group .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound?
- Methodological Answer :
- Impurity Interference : Use preparative HPLC to isolate pure fractions and re-analyze. Cross-reference with published spectra of analogous imidazole-benzoic acid hybrids .
- Dynamic Effects : For NMR, variable-temperature experiments can resolve overlapping proton signals caused by conformational exchange .
- Solvent Artifacts : Ensure deuterated solvents are free from water (e.g., DMSO-d₆ dried over molecular sieves) to avoid spurious peaks .
Q. What are the common process-related impurities encountered during synthesis, and how are they controlled?
- Methodological Answer :
- Common Impurities :
- Unreacted intermediates : Residual 2-butylimidazole or unsubstituted benzoic acid derivatives detected via LC-MS .
- Oxidation byproducts : Formyl group oxidation to carboxylic acid during prolonged reflux; mitigated by inert atmosphere (N₂/Ar) .
- Control Strategies :
- In-process monitoring : Use TLC or inline FTIR to track reaction progression .
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) to remove polar impurities .
Q. What strategies optimize regioselectivity during the alkylation of the imidazole ring in the synthesis of this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., SEM or Boc) at the 1-position of imidazole to favor alkylation at the 2-position .
- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-alkyl bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the target nitrogen .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking Workflow :
Target Selection : Identify protein targets (e.g., enzymes with imidazole-binding pockets) via homology modeling .
Ligand Preparation : Optimize the compound’s 3D structure (formyl and carboxylic acid groups in deprotonated states) .
Binding Analysis : Use AutoDock Vina to assess interactions (e.g., hydrogen bonding with the formyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
